molecular formula C12H22N4 B13639676 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine

1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine

Cat. No.: B13639676
M. Wt: 222.33 g/mol
InChI Key: YTZYRWGIFGZZJU-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Cyclohexane Ring: The cyclohexane ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a cyclohexyl halide under basic conditions.

    Final Amination Step:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study biological pathways and molecular interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. The cyclohexane ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

    1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylpiperidine: Similar structure but with a piperidine ring instead of a cyclohexane ring.

Uniqueness: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine is unique due to the presence of both the triazole and cyclohexane rings, which confer specific chemical and biological properties. The combination of these rings enhances the compound’s stability, binding affinity, and potential for diverse applications.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine

InChI

InChI=1S/C12H22N4/c1-4-10-14-11(16(3)15-10)12(13)7-5-9(2)6-8-12/h9H,4-8,13H2,1-3H3

InChI Key

YTZYRWGIFGZZJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2(CCC(CC2)C)N)C

Origin of Product

United States

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